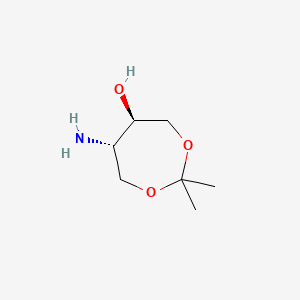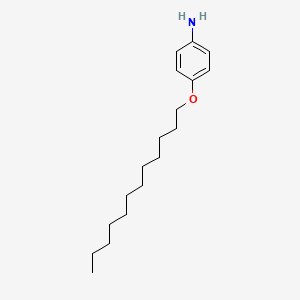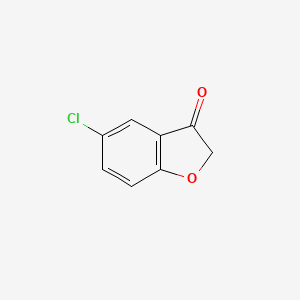
3-ヒドロキシアントラニル酸塩酸塩
概要
説明
3-Hydroxyanthranilic acid hydrochloride is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan . It is a new antioxidant isolated from the methanol extract of tempeh and is effective in preventing autoxidation of soybean oil and powder . It has been shown to induce apoptosis in T cells .
Synthesis Analysis
3-Hydroxyanthranilic acid is synthesized in the hypodermal tissue, localized to the site of pathogen interaction within the gut granules, and degraded in the neuronal cells . It is also used as a reagent in the esterification and cyclization with geldanamycin .Molecular Structure Analysis
The molecular formula of 3-Hydroxyanthranilic acid hydrochloride is C7H8ClNO3 . It is a benzoic acid substituted at C-2 by an amine group and at C-3 by a hydroxy group .Chemical Reactions Analysis
3-Hydroxyanthranilic acid is an oxidation product of tryptophan metabolism . It is considered to be a fleeting metabolic intermediate along tryptophan catabolism through the kynurenine pathway .Physical And Chemical Properties Analysis
3-Hydroxyanthranilic acid hydrochloride appears as a white to light red to green powder . It has a molar mass of 189.60 g/mol . It has a melting point range of 240–265 °C and decomposes at 227 °C from dilute HCl . It has low solubility in water but is soluble in ether, CHCl3, and alcohols .科学的研究の応用
老化と長寿
3-ヒドロキシアントラニル酸 (3-HAA): は、キヌレニン経路を介してトリプトファンをニコチンアミドアデニンジヌクレオチド (NAD+) に代謝する役割を通じて、老化と長寿に関連付けられています . この経路は、炎症反応と免疫反応の調節、細胞の酸化還元恒常性、エネルギー産生など、健康的な老化に不可欠な複数の分子プロセスに影響を与えます . 特に、3-HAA は、酸化ストレスに対する抵抗性を高めることで、寿命を延ばし、加齢に伴う健康の低下を遅らせることが示されています .
免疫機能と抗菌活性
研究によると、3-HAA は加齢に伴う免疫機能を向上させ、グラム陰性菌に対する抗菌剤として機能します . 3-HAA は特定の組織で合成され、病原体との相互作用部位に局在するため、免疫応答における進化的に保存された機能を示唆しています .
抗酸化特性
3-HAA は、大豆油や粉末の自動酸化を防止する新しい抗酸化剤として認識されています . さまざまな疾患や老化プロセスにおける酸化ストレスの重要性を考えると、抗酸化剤としての役割は重要です。
神経および全身性疾患
この化合物は、神経系と免疫系の細胞機能に強力な作用を持つことが観察されています。 臨床データによると、3-HAA のレベルは、骨粗鬆症、慢性脳損傷、ハンチントン病、冠動脈心疾患、胸部疾患、脳卒中、うつ病など、さまざまな神経学的およびその他の障害に関連して著しく変化しています .
加齢に伴う疾患の薬理学的標的
老化、免疫機能、抗酸化剤としてのさまざまな役割を考えると、3-HAA は加齢に伴う疾患に対する新しい治療標的として注目されています。 この化合物の二重の性質は、文脈に依存した適用を主張しており、その影響を理解するためには、合成、局在化、および分解が重要な要素となります .
合成における化学試薬
3-ヒドロキシアントラニル酸塩酸塩は、ゲルドナマイシンとのエステル化と環化の試薬として使用されます . この用途は、より複雑な分子の構成要素として役立つ化学合成の分野で重要です。
作用機序
Target of Action
The primary target of 3-Hydroxyanthranilic acid hydrochloride, also known as 2-Amino-3-hydroxybenzoic Acid Hydrochloride, is the enzyme Trans-2,3-dihydro-3-hydroxyanthranilate isomerase . This enzyme is involved in the metabolism of tryptophan .
Mode of Action
3-Hydroxyanthranilic acid hydrochloride interacts with its target enzyme and influences a range of molecular processes. It has been shown to have the ability to depress the release of cytokines from both T helper-1 (Th1) cells and Th2 cells . In addition, it can have a direct anti-proliferative effect on Th1 and Th2 cells under the same inflammatory conditions . At the molecular level, it can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B (NFκB), as well as inhibiting nitric oxide synthase .
Biochemical Pathways
3-Hydroxyanthranilic acid hydrochloride is an intermediate in the metabolism of tryptophan through the kynurenine pathway . This pathway is increasingly linked to aging and age-associated disease . Kynurenine pathway enzymes and metabolites influence a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses, cellular redox homeostasis, and energy production .
Pharmacokinetics
It is known that the compound is an intermediate in the metabolism of tryptophan . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.
Result of Action
The action of 3-Hydroxyanthranilic acid hydrochloride results in a number of molecular and cellular effects. It increases resistance to oxidative stress during aging by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . It also serves as an antimicrobial against gram-negative bacteria .
Action Environment
The action of 3-Hydroxyanthranilic acid hydrochloride can be influenced by environmental factors. For example, its antimicrobial activity is regulated via tissue separation . It is synthesized in the C. elegans hypodermal tissue, localized to the site of pathogen interaction within the gut granules, and degraded in the neuronal cells . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment in which it is present.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity for a single exposure, particularly the respiratory system .
将来の方向性
3-Hydroxyanthranilic acid hydrochloride has been linked to immune response in mammals, and whether it is detrimental or advantageous is a point of contention . It is considered a novel therapeutic target for age-associated disease . There is growing interest in developing pharmacological strategies to target tryptophan metabolism to improve health aging .
生化学分析
Biochemical Properties
3-Hydroxyanthranilic acid hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase (HAAO), which catalyzes its conversion to quinolinic acid, a precursor for NAD+ synthesis . The compound also inhibits nitric oxide synthase in macrophages and stimulates the production of transforming growth factor-beta (TGF-β), thereby suppressing pro-inflammatory activity of Th1 cells . Additionally, it acts as a co-antioxidant for alpha-tocopherol, inhibiting lipid peroxidation in human low-density lipoprotein and plasma .
Cellular Effects
3-Hydroxyanthranilic acid hydrochloride has notable effects on various cell types and cellular processes. It increases resistance to oxidative stress by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . In immune cells, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, reducing the formation of foam cells, which are major components of atherosclerotic lesions . The compound also modulates local and systemic inflammatory responses, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3-hydroxyanthranilic acid hydrochloride exerts its effects through various mechanisms. It binds to and inhibits enzymes such as nitric oxide synthase, reducing the production of nitric oxide, a key mediator of inflammation . The compound also activates the Nrf2/SKN-1 pathway, enhancing the cellular antioxidant response . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-hydroxyanthranilic acid hydrochloride change over time. The compound has been shown to increase lifespan and delay age-associated decline in health in model organisms such as Caenorhabditis elegans and mice . Its stability and degradation are influenced by environmental factors, and long-term exposure has been associated with sustained resistance to oxidative stress and improved healthspan .
Dosage Effects in Animal Models
The effects of 3-hydroxyanthranilic acid hydrochloride vary with different dosages in animal models. Low doses have been shown to improve motor function and extend lifespan in aging mice . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal metabolic processes . The compound’s impact on lipid metabolism and inflammation is dose-dependent, with optimal effects observed at specific concentrations .
Metabolic Pathways
3-Hydroxyanthranilic acid hydrochloride is involved in the kynurenine pathway, where it is converted to quinolinic acid by the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO) . This pathway is crucial for the synthesis of NAD+, a vital cofactor in cellular metabolism . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-hydroxyanthranilic acid hydrochloride is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and activity . The compound’s distribution is also modulated by its solubility and stability in different cellular environments .
Subcellular Localization
3-Hydroxyanthranilic acid hydrochloride is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . These factors play a crucial role in determining the compound’s efficacy and impact on cellular processes .
特性
IUPAC Name |
2-amino-3-hydroxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORPVBBWRKRSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197719 | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-81-4 | |
| Record name | Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyanthranilic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxyanthranilic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU4JTG9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-hydroxyanthranilic acid hydrochloride?
A1: 3-Hydroxyanthranilic acid hydrochloride (2-carboxy-6-hydroxyanilinium chloride) exhibits a specific molecular arrangement. [] The amino group is protonated, and the carboxyl group lies nearly coplanar with the phenol ring. [] These structural features contribute to the molecule's ability to form hydrogen bonds, influencing its interactions and packing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


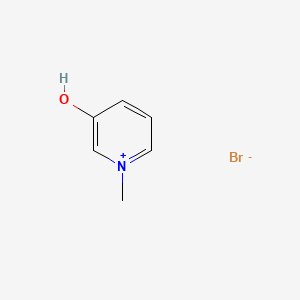
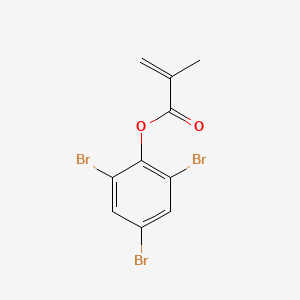
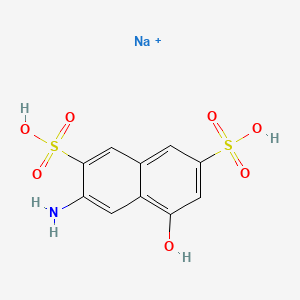
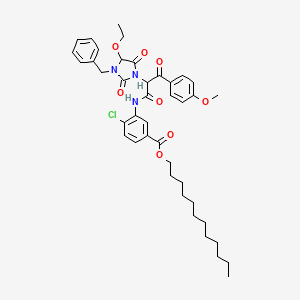

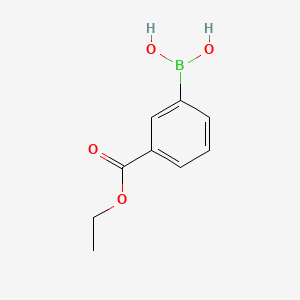

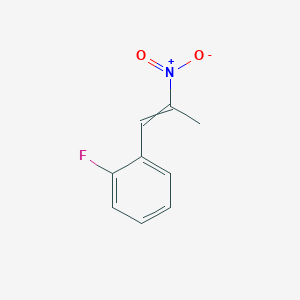
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
